molecular formula C10H19NO4 B2362015 Butanoicacid, 2-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-, (2R)- CAS No. 494797-11-4

Butanoicacid, 2-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-, (2R)-

Cat. No.: B2362015
CAS No.: 494797-11-4
M. Wt: 217.265
InChI Key: NEIGWFMADWPGEL-SSDOTTSWSA-N
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Description

Butanoicacid, 2-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-, (2R)- is an organic compound with the molecular formula C10H19NO4. It is a derivative of butanoic acid, featuring a tert-butoxycarbonyl (Boc) protected amino group. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanoicacid, 2-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-, (2R)- typically involves the protection of an amino group with a tert-butoxycarbonyl (Boc) group. The process generally includes the following steps:

    Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as triethylamine (TEA).

    Formation of the Butanoic Acid Derivative: The protected amino group is then reacted with butanoic acid or its derivatives under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as crystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Butanoicacid, 2-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-, (2R)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the Boc-protected amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Butanoicacid, 2-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-, (2R)- has several scientific research applications:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of peptides and other complex molecules.

    Biology: The compound is used in the study of enzyme mechanisms and protein interactions.

    Medicine: It serves as a building block in the synthesis of pharmaceutical compounds, including potential drug candidates.

    Industry: The compound is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of Butanoicacid, 2-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-, (2R)- involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amino group, which can then participate in various biochemical reactions. The compound can interact with enzymes, receptors, and other proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • Butanoic acid, 2-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-, methyl ester, (2R)-
  • Butanoic acid, 2-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-, 4-iodo-, methyl ester, (2R)-

Uniqueness

Butanoicacid, 2-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-, (2R)- is unique due to its specific Boc-protected amino group, which provides stability and allows for selective deprotection. This makes it particularly useful in peptide synthesis and other applications where selective protection and deprotection of functional groups are required.

Properties

IUPAC Name

(2R)-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4/c1-5-7(8(12)13)6-11-9(14)15-10(2,3)4/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEIGWFMADWPGEL-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CNC(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](CNC(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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